2-iodo-N-methyl-4-nitroaniline
Overview
Description
2-Iodo-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, a nitro group, and a methyl group
Mechanism of Action
Mode of Action
The mode of action of 2-Iodo-N-methyl-4-nitroaniline is also dependent on its application. For instance, in chemical synthesis, it may act as a reagent, participating in reactions with other compounds . The nitro group (−NO2) in the compound is a strong electron-withdrawing group, which can influence the compound’s reactivity .
Biochemical Pathways
Nitro compounds like this one can undergo various transformations, including reduction to amines .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can influence its adme properties .
Result of Action
Nitro compounds can have various effects, including the potential to cause skin and eye irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Iodo-N-methyl-4-nitroaniline are not well-studied. It is known that this compound can interact with various enzymes and proteins. For example, it may be used to synthesize 2-iodo-4-nitrobenzonitrile via reaction with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .
Molecular Mechanism
It is known that this compound can bind to certain biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-N-methyl-4-nitroaniline can be synthesized through a multi-step process. One common method involves the iodination of 4-nitroaniline using iodine and silver acetate . The reaction typically proceeds under mild conditions, with the iodine acting as the electrophile and the silver acetate facilitating the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium nitrite and copper(I) cyanide are commonly used reagents.
Reduction: Tin(II) chloride in hydrochloric acid is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution: 2-Iodo-4-nitrobenzonitrile.
Reduction: 2-Iodo-N-methyl-4-phenylenediamine.
Oxidation: 2-Iodo-N-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Iodo-N-methyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is utilized in the creation of novel materials with specific properties, such as non-linear optical materials.
Chemical Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
2-Iodo-4-nitroaniline: Similar structure but lacks the methyl group.
4-Nitroaniline: Lacks both the iodine and methyl groups.
2-Iodoaniline: Lacks the nitro and methyl groups.
Uniqueness: 2-Iodo-N-methyl-4-nitroaniline is unique due to the presence of all three substituents (iodine, nitro, and methyl groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-iodo-N-methyl-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXUVVYCHLMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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